2-Chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine
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Overview
Description
2-Chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of piperidine groups and a chlorine atom in its structure suggests potential reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorine atom in the triazine ring can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The piperidine groups can undergo oxidation or reduction, altering the electronic properties of the compound.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution Products: Various substituted triazines depending on the nucleophile used.
Oxidation Products: Oxidized piperidine derivatives.
Hydrolysis Products: Breakdown products of the triazine ring, such as amines and carboxylic acids.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The piperidine groups can enhance binding affinity, while the triazine ring can participate in various chemical interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: Lacks the piperidine groups, leading to different reactivity and applications.
2,4,6-Trichloro-1,3,5-triazine: Contains three chlorine atoms, making it more reactive in substitution reactions.
2,4,6-Tri(piperidin-1-yl)-1,3,5-triazine: Contains three piperidine groups, potentially increasing its biological activity.
Uniqueness
2-Chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine is unique due to the combination of a chlorine atom and two piperidine groups, which confer specific chemical and biological properties
Properties
CAS No. |
7710-36-3 |
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Molecular Formula |
C13H20ClN5 |
Molecular Weight |
281.78 g/mol |
IUPAC Name |
2-chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine |
InChI |
InChI=1S/C13H20ClN5/c14-11-15-12(18-7-3-1-4-8-18)17-13(16-11)19-9-5-2-6-10-19/h1-10H2 |
InChI Key |
AGBOIPKHQVWKPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)Cl)N3CCCCC3 |
Origin of Product |
United States |
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